1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol
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Overview
Description
1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol is an organic compound that features a quinazoline moiety linked to a cyclohexenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol typically involves the reaction of 6-chloroquinazoline with cyclohex-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include ethanol or dimethyl sulfoxide (DMSO)
Catalysts: Basic catalysts such as potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide
Major Products
The major products formed from these reactions include various substituted quinazolines and cyclohexenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-Chloroquinazolin-4-yl)amino]hexan-1-ol
- [1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol
- 2-Cyclohexen-1-ol derivatives
Uniqueness
1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol is unique due to its specific structural features, which combine the properties of quinazoline and cyclohexenol. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[(6-chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-11-4-5-13-12(8-11)14(19-10-18-13)17-9-15(20)6-2-1-3-7-15/h2,4-6,8,10,20H,1,3,7,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSAHYSVWAKACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC=NC3=C2C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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